1-(3,4-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Description
The compound 1-(3,4-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a urea derivative featuring a triazolo-azepine core, substituted with a 3,4-dimethylphenyl group and a phenyl moiety. The 3,4-dimethylphenyl substituent introduces lipophilicity, while the phenyl group may influence binding interactions. Although direct pharmacological data for this compound are unavailable in the provided evidence, structural parallels to bioactive urea derivatives imply possible applications in drug discovery.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-17-12-13-20(15-18(17)2)28(23(29)24-19-9-5-3-6-10-19)16-22-26-25-21-11-7-4-8-14-27(21)22/h3,5-6,9-10,12-13,15H,4,7-8,11,14,16H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNOCVBDBLOKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.
Chemical Structure
The chemical structure of the compound is characterized by a urea functional group linked to a phenyl ring and a triazole-containing azepine moiety. Its structural complexity suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies indicate that compounds similar to 1-(3,4-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea exhibit significant antitumor activity. For instance:
- IC50 Values : The compound has shown promising cytotoxic effects against various cancer cell lines. For example, derivatives have reported IC50 values in the range of 1.61 to 1.98 µg/mL against specific tumor cell lines like Jurkat and A-431 .
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Cell Cycle Arrest : It has been suggested that the compound may induce cell cycle arrest in cancer cells, thus preventing their proliferation.
- Apoptosis Induction : Evidence indicates that it may activate apoptotic pathways through interactions with Bcl-2 proteins .
- Molecular Interactions : Molecular dynamics simulations have demonstrated that the compound interacts primarily through hydrophobic contacts with target proteins .
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of various derivatives of triazole compounds, it was found that those with specific substitutions on the phenyl ring exhibited enhanced activity against MCF-7 breast cancer cells. The presence of electron-donating groups was critical for increasing potency .
Study 2: Anticancer Screening
A drug library screening identified this class of compounds as having significant anticancer properties. The screening utilized multicellular spheroid models to better mimic in vivo conditions and yielded promising results for further development .
Data Table: Biological Activity Overview
| Compound Name | Target Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | Jurkat | 1.61 ± 1.92 | Apoptosis induction |
| Compound B | A-431 | 1.98 ± 1.22 | Cell cycle arrest |
| Compound C | MCF-7 | < 23.30 | Hydrophobic interactions |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three urea derivatives sharing the triazolo-azepine core or analogous substituent patterns.
Substituent and Molecular Property Analysis
Structural and Functional Insights
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3,4-dimethylphenyl group provides steric bulk and lipophilicity, favoring membrane permeability. Ethoxy and methoxy groups in enhance solubility but may reduce CNS activity due to increased hydrophilicity .
Triazolo-Azepine Core: This scaffold is conserved across all compounds except , which replaces it with a pyrrolidinone-benzodioxin system. The triazolo-azepine moiety is associated with kinase inhibition and GPCR modulation in related structures .
Trifluoromethyl (CF3) Effects :
- ’s CF3 group increases electronegativity and resistance to metabolic degradation, a common strategy in optimizing drug half-life .
Molecular Weight Trends :
- All compounds fall within 420–440 g/mol, aligning with Lipinski’s rule of five for drug-likeness. The target compound’s estimated weight (~435–445 g/mol) suggests favorable pharmacokinetics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling substituted isocyanates with amines. For example, a triazolo-azepine derivative may react with a dimethylphenyl isocyanate in inert solvents (e.g., dichloromethane) under reflux, with a base like triethylamine to neutralize HCl byproducts . Optimization requires adjusting stoichiometry, solvent polarity, and temperature to maximize yield. Kinetic studies via HPLC or in-situ IR spectroscopy can monitor intermediate formation .
- Data Consideration : Yields often range from 60–80% under optimized conditions, with impurities traced to incomplete coupling or side reactions.
Q. How can the compound’s structure be rigorously characterized?
- Methodology : Use a combination of:
- 1H/13C NMR to confirm substitution patterns on aromatic rings and urea linkage.
- HRMS for molecular formula validation.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemistry and confirm the triazolo-azepine scaffold .
- Challenge : Overlapping signals in NMR (e.g., methyl groups on dimethylphenyl) may require 2D techniques like COSY or NOESY .
Q. What are the solubility and stability profiles under varying experimental conditions?
- Methodology :
- Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (DCM, toluene) using gravimetric or UV-Vis methods.
- Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the urea moiety, requiring pH-controlled storage .
Q. How are common impurities identified and mitigated during synthesis?
- Methodology :
- HPLC-MS or GC-MS to detect byproducts (e.g., unreacted intermediates or dimerization products).
- Purification : Flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) .
Advanced Research Questions
Q. How can computational modeling predict reactivity and guide synthetic optimization?
- Methodology :
- Quantum chemical calculations (DFT) to model transition states and identify rate-limiting steps.
- Reaction path searches (e.g., using the AFIR method) to propose energetically favorable pathways .
Q. What strategies enable enantioselective synthesis of chiral derivatives?
- Methodology :
- Chiral catalysts : Use of BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru) for asymmetric induction.
- Kinetic resolution : Chiral HPLC to separate enantiomers and evaluate enantiomeric excess (ee) .
Q. How does the compound interact with biological targets, and what assays validate its activity?
- Methodology :
- Molecular docking : Simulate binding to receptors (e.g., kinases) using AutoDock Vina.
- In vitro assays : Fluorescence polarization or SPR to measure binding affinity.
- Cellular studies : Dose-response curves (IC50) in disease-relevant cell lines .
Q. How do structural modifications (e.g., substituent variations) impact physicochemical and bioactivity profiles?
- Methodology :
- SAR studies : Synthesize analogs with halogen, methyl, or methoxy groups on phenyl rings.
- Property analysis : LogP (HPLC-based), permeability (PAMPA), and metabolic stability (microsomal assays) .
- Data Interpretation : Correlate substituent electronegativity with solubility or target binding .
Key Challenges and Contradictions
- Synthetic Yield Variability : Conflicting reports on optimal solvent systems (DCM vs. toluene) may arise from differences in starting material purity or moisture sensitivity .
- Biological Activity : Discrepancies in IC50 values across studies could reflect assay conditions (e.g., ATP concentration in kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
